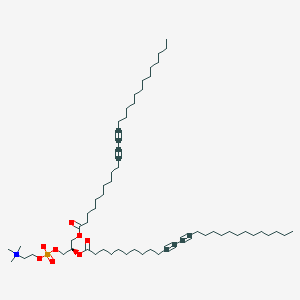
DC8,9PC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is a complex phospholipid molecule It is characterized by the presence of two heptacosadiynoyl chains attached to the glycerol backbone at the sn-1 and sn-2 positions, and a phosphocholine group at the sn-3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with heptacosadiynoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting diester is then phosphorylated using phosphocholine chloride in the presence of a suitable catalyst, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The heptacosadiynoyl chains can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The alkyne groups in the heptacosadiynoyl chains can be reduced to alkanes using hydrogenation reactions.
Substitution: The phosphocholine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes.
Substitution: Various phospholipid derivatives with different head groups.
科学的研究の応用
Drug Delivery Systems
Nanoparticle Formation and Stability
DC8,9PC is capable of forming various nanoparticle structures such as vesicles and micelles through polymerization. Research indicates that nanoparticles composed of this compound exhibit enhanced stability against leakage under physiological conditions compared to non-polymerized liposomes. For instance, studies have shown that a mixture of this compound and C14 phospholipid (DMPC) demonstrates superior stability for oral drug delivery applications . Furthermore, the polymerization of this compound can be triggered by light exposure, allowing for controlled release of therapeutic agents. This feature has been utilized in photo-triggerable liposomes designed for targeted cancer therapies .
Cell Transfection
this compound has also been explored for its ability to facilitate cell transfection in vivo. Research has demonstrated that copolymerization with cationic lipids enhances the delivery and protection of plasmid DNA. In one study, a this compound/DMPC mixture was used effectively for gene delivery in mice over an extended incubation period . This capability positions this compound as a promising candidate for gene therapy applications.
Bioimaging
Biosensors and Detection Mechanisms
The unique optical properties of this compound make it suitable for use in biosensors. Recent advancements highlight its application in detecting a range of biological targets including viruses, proteins, and metal ions. Polydiacetylene biosensors utilizing this compound have shown high sensitivity and specificity in detecting biomolecules . The polymerization process not only enhances the optical response but also improves the stability of these sensors under varying conditions.
Imaging Applications
this compound's ability to undergo photopolymerization allows it to be integrated into imaging systems where it can provide contrast enhancement. Studies have indicated that nanoparticles formed from this compound can be used as probes in bioimaging applications due to their tunable optical properties . This capability is particularly beneficial for real-time imaging of biological processes at the cellular level.
Material Science Applications
Membrane Technology
In material science, this compound has been investigated for its role in membrane technology. Its photopolymerizable nature allows for the creation of stable membranes that can be used in filtration and separation processes. The polymerization behavior is influenced by the lipid composition and phase state of the membranes . Research indicates that membranes composed of diacetylene lipids exhibit unique properties that can be exploited for various industrial applications.
Case Studies
作用機序
The mechanism of action of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The heptacosadiynoyl chains interact with other lipid molecules, affecting the overall structure and dynamics of the membrane. The phosphocholine head group interacts with aqueous environments, contributing to the stability of the lipid bilayer.
類似化合物との比較
Similar Compounds
1,2-Di-(arachidonoyl)-sn-glycero-3-phosphocholine: Contains arachidonoyl chains instead of heptacosadiynoyl chains.
1,2-Di-(palmitoyl)-sn-glycero-3-phosphocholine: Contains palmitoyl chains, which are shorter and saturated compared to heptacosadiynoyl chains.
Uniqueness
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is unique due to the presence of long, unsaturated heptacosadiynoyl chains, which confer distinct physical and chemical properties. These properties make it particularly useful for studying membrane dynamics and developing specialized lipid-based formulations.
特性
CAS番号 |
118024-74-1 |
|---|---|
分子式 |
C62H108NO8P |
分子量 |
1026.5 g/mol |
IUPAC名 |
[(2R)-2,3-di(heptacosa-11,13-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C62H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-61(64)68-58-60(59-70-72(66,67)69-57-56-63(3,4)5)71-62(65)55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h60H,6-29,38-59H2,1-5H3/t60-/m1/s1 |
InChIキー |
AFGIQTGBUXLTHP-AKAJXFOGSA-N |
SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
異性体SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
Key on ui other cas no. |
118024-74-1 |
同義語 |
1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (12,14-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (13,15-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (17,19-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (6,8-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (7,9-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (8,10-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (9,11-diyn)-isomer DC8,9PC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















